1H-Indole-3-carboxaldehyde, 4-ethynyl-
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Overview
Description
1H-Indole-3-carboxaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Indole-3-carboxaldehyde can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles . It is an active metabolite of tryptophan and a synthetic intermediate .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The synthesis of indole derivatives has been the focus of many studies . For example, 1H-indole-3-carboxaldehyde was reacted with 4-methylbenzenesulfonyl azide as the nitrogen source in 1,2-dichloroethane (DCE) to prepare compounds in the presence of Cp * Ir(OAc)/ AgNTf 2 and silver acetate as catalyst .Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Mechanism of Action
Target of Action
It’s known that indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .
Mode of Action
1h-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are known to participate in multicomponent reactions (MCRs), which offer access to complex molecules .
Biochemical Pathways
It’s known that indole derivatives are involved in the synthesis of a variety of biologically active compounds and indole alkaloids .
Result of Action
It’s known that indole derivatives have diverse biological activities .
Action Environment
It’s known that the synthesis of indole derivatives can be influenced by various factors in the reaction environment .
Safety and Hazards
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Properties
IUPAC Name |
4-ethynyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c1-2-8-4-3-5-10-11(8)9(7-13)6-12-10/h1,3-7,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJQSVKLXYNUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=CC=C1)NC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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